3-Bromo-n-(3,4-dimethylphenyl)propanamide
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Overview
Description
3-Bromo-n-(3,4-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO. It is a brominated derivative of propanamide, characterized by the presence of a bromine atom and a 3,4-dimethylphenyl group attached to the propanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-n-(3,4-dimethylphenyl)propanamide typically involves the bromination of a precursor compound, such as 3,4-dimethylphenylpropanamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-n-(3,4-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-n-(3,4-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-n-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the 3,4-dimethylphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(4-bromophenyl)propanamide
- 3-(4-Bromophenyl)propanamide
- 3-Bromo-N-(3,4-dimethylphenyl)propanamide
Uniqueness
This compound is unique due to the presence of both bromine and 3,4-dimethylphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6315-47-5 |
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Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-bromo-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
NWFLPZRHWWFFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCBr)C |
Origin of Product |
United States |
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